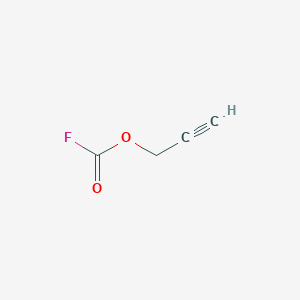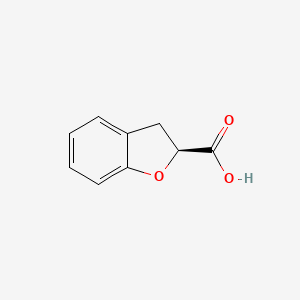
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dimethylamino group, two phenyl groups, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dimethylamine with a suitable precursor, such as a diphenylpropenone derivative. The reaction conditions often include the use of solvents like toluene and methanol, and the process may involve multiple steps, including heating, cooling, filtering, and drying .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in reaction kettles, with precise control over temperature and pressure. For example, the reaction of triphenyl phosphine with 1,3-dibromopropane in toluene, followed by the addition of dimethylamine, can yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments for textile applications.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: Used in the preparation of surfactants.
Dimethylamine: A secondary amine with various industrial applications.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
63168-02-5 |
|---|---|
Molekularformel |
C17H17NS |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-1,2-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C17H17NS/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI-Schlüssel |
WVIDMSDICLYHMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


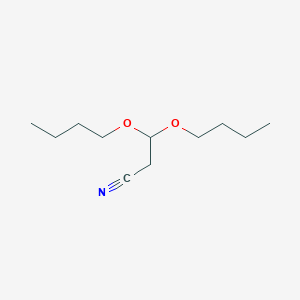
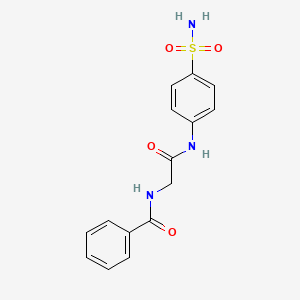
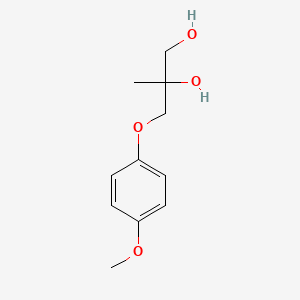
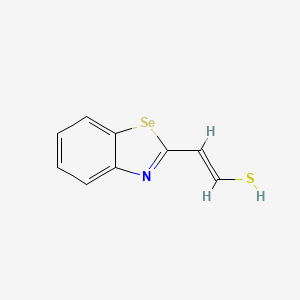

![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
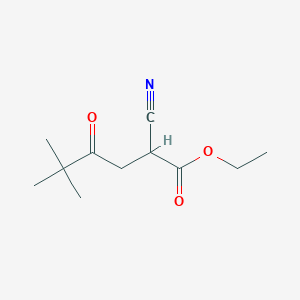
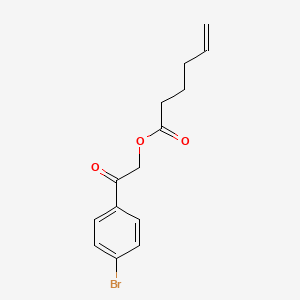
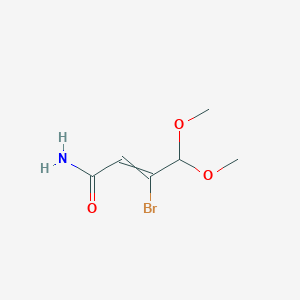

![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
